molecular formula C10H10N2O5 B8711984 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene CAS No. 138528-19-5

1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene

Cat. No.: B8711984
CAS No.: 138528-19-5
M. Wt: 238.20 g/mol
InChI Key: BBXWMMQQHJETCD-UHFFFAOYSA-N
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Description

1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene is a chemical compound with a complex structure consisting of a benzene ring substituted with two nitro groups and a prop-2-en-1-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene typically involves the nitration of a suitable benzene derivative followed by the introduction of the prop-2-en-1-yloxy methyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The prop-2-en-1-yloxy methyl group can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dinitrobenzene: A simpler analog with only nitro groups on the benzene ring.

    1,3-Dinitro-5-methylbenzene: Similar structure but with a methyl group instead of the prop-2-en-1-yloxy methyl group.

    1,3-Dinitro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of the prop-2-en-1-yloxy methyl group.

Uniqueness

1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene is unique due to the presence of the prop-2-en-1-yloxy methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions and applications that are not possible with simpler analogs.

Properties

CAS No.

138528-19-5

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

1,3-dinitro-5-(prop-2-enoxymethyl)benzene

InChI

InChI=1S/C10H10N2O5/c1-2-3-17-7-8-4-9(11(13)14)6-10(5-8)12(15)16/h2,4-6H,1,3,7H2

InChI Key

BBXWMMQQHJETCD-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.0 g (101 mmol) of 3,5-dinitrobenzyl alcohol, 22 ml (254 mmol) of allyl bromide and 2.0 g (5.89 g) of tetrabutylamonium hydrogensulfate were dissolved in 100 ml of tetrahydrofuran, and a solution of 8.0 g (200 mmol) of sodium hydroxide as dissolved in 16 ml of water was added thereto and stirred overnight at room temperature. The reaction solution was extracted with diethyl ether and the organic phase was taken out and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure to obtain a crude product, which was then purified by column chromatography with silica gel (using a developer of chloroform/hexane=1/l). As a result, 19.1 g of 3,5-dinitrobenzyl allyl ether having a structural formula of: ##STR32## was obtained as a yellow oil. Yield: 80%. The product was identified to have the above-mentioned structure by the following IR spectrum, 1H-NMR spectrum and elementary analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

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